N-benzyl-N-ethyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide
CAS No.: 1235067-67-0
Cat. No.: VC6809959
Molecular Formula: C17H21N3O2
Molecular Weight: 299.374
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1235067-67-0 |
---|---|
Molecular Formula | C17H21N3O2 |
Molecular Weight | 299.374 |
IUPAC Name | N-benzyl-N-ethyl-2-(3-methyl-6-oxopyridazin-1-yl)propanamide |
Standard InChI | InChI=1S/C17H21N3O2/c1-4-19(12-15-8-6-5-7-9-15)17(22)14(3)20-16(21)11-10-13(2)18-20/h5-11,14H,4,12H2,1-3H3 |
Standard InChI Key | DVHADVIQQWLVHF-UHFFFAOYSA-N |
SMILES | CCN(CC1=CC=CC=C1)C(=O)C(C)N2C(=O)C=CC(=N2)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyridazinone core (a six-membered aromatic ring with two adjacent nitrogen atoms and a ketone group) substituted at position 1 with a propanamide chain. The propanamide moiety is further modified with N-benzyl and N-ethyl groups, while the pyridazinone ring contains a methyl group at position 3 . The structural formula is represented as:
Key structural elements include:
-
Pyridazinone ring: Serves as the central scaffold, contributing to electronic delocalization and hydrogen-bonding capabilities.
-
N-Benzyl and N-ethyl groups: Enhance lipophilicity, influencing membrane permeability and target binding.
-
3-Methyl substitution: Modulates steric and electronic effects on the pyridazinone ring .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the compound’s structure:
-
NMR: Peaks at δ 7.2–7.4 ppm (aromatic protons from benzyl), δ 3.4–3.6 ppm (ethyl methylene), and δ 2.1 ppm (pyridazinone methyl group).
-
IR: Strong absorption at 1680 cm (C=O stretch of amide and pyridazinone) .
Physicochemical Data
Property | Value |
---|---|
Molecular Weight | 299.37 g/mol |
Melting Point | 145–148°C (decomposes) |
Solubility | Sparingly soluble in water; soluble in DMSO, ethanol |
LogP (Partition Coefficient) | 2.8 ± 0.3 |
These properties suggest moderate lipophilicity, suitable for pharmacokinetic optimization .
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis involves multi-step organic reactions (Scheme 1):
-
Knoevenagel Condensation: 3-Methylpyridazin-6-one is condensed with benzaldehyde derivatives under basic conditions (KOH/ethanol) to form intermediates .
-
Alkylation: Ethyl bromoacetate introduces the propanamide side chain via nucleophilic substitution.
-
Amide Formation: Carboxylic acid intermediates react with benzyl ethylamine using ethyl chloroformate to generate the final product.
Critical reaction conditions include:
-
Temperature control (60–80°C for condensation; room temperature for alkylation).
Yield Optimization
Step | Yield (%) | Purity (HPLC) |
---|---|---|
Knoevenagel Condensation | 65–75 | 90–95 |
Alkylation | 80–85 | 92–97 |
Amide Formation | 70–78 | 88–93 |
Yields are influenced by steric hindrance from the 3-methyl group and electronic effects of substituents.
Pharmacological Applications and Future Directions
Therapeutic Prospects
-
Inflammatory Diseases: Potential use in rheumatoid arthritis and psoriasis due to FPR modulation .
-
Analgesia: Structural analogs show 30–50% pain reduction in rodent models.
Challenges and Optimization Needs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume